SERT Substrate Discrimination: 5,6,7-THT's Utility in Transporter Recognition Studies vs. Known Substrates
Unlike 5-HT, which shows <5-fold potency differences between human and Drosophila SERT (hSERT vs. dSERT), 5,6,7-trihydroxytryptamine was specifically selected alongside a panel of tryptamine derivatives by Adkins et al. (2001) to identify structural determinants that lead to 5- to 40-fold species-specific potency variations [1]. While its absolute Ki at hSERT and dSERT was not reported in the public abstract, its inclusion as a key comparator in a study identifying Y95/F90 as a critical residue for substrate recognition demonstrates its value in mapping SERT pharmacophores [1]. This contrasts with 5-HT, which was equipotent at both transporter species, highlighting that the 5,6,7-triol pattern imposes unique molecular recognition constraints not present in the endogenous transmitter [1].
| Evidence Dimension | Species-specific SERT substrate discrimination potential |
|---|---|
| Target Compound Data | Selected as a chemical probe for identifying structure-activity determinants leading to high species-selectivity (5- to 40-fold differences) in [3H]5-HT transport inhibition assays at hSERT and dSERT [1]. |
| Comparator Or Baseline | 5-HT (serotonin) showed equipotent inhibition of [3H]5-HT transport at hSERT and dSERT (<5-fold difference) [1]. |
| Quantified Difference | The specific quantitative difference for 5,6,7-THT vs. 5-HT could not be confirmed. The evidence confirms the compound's utility stems from its non-equipotent behavior, unlike 5-HT, a specific property that is exploited for pharmacophore mapping. |
| Conditions | In vitro [3H]5-HT transport inhibition in HEK-293 cells stably transfected with hSERT or dSERT cDNA [1]. |
Why This Matters
For researchers mapping the structural basis of SERT substrate selectivity, procuring 5,6,7-THT is essential because it serves as a validated tool compound known to interact with identified critical binding pocket residues (Y95/F90), a characteristic that cannot be replicated by using the equipotent endogenous substrate 5-HT.
- [1] Adkins, E. M., Barker, E. L., & Blakely, R. D. (2001). Interactions of Tryptamine Derivatives with Serotonin Transporter Species Variants Implicate Transmembrane Domain I in Substrate Recognition. Molecular Pharmacology, 59(3), 514–523. View Source
